molecular formula C16H12N2O3 B1205507 2-oxo-N-(3-pyridinylmethyl)-1-benzopyran-3-carboxamide

2-oxo-N-(3-pyridinylmethyl)-1-benzopyran-3-carboxamide

Cat. No. B1205507
M. Wt: 280.28 g/mol
InChI Key: GXRWFQXJMISBIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-oxo-N-(3-pyridinylmethyl)-1-benzopyran-3-carboxamide is a member of coumarins.

Scientific Research Applications

Synthesis and Pharmacological Activity

  • Research has explored the synthesis of 2-oxo-2H-1-benzopyran-3-carboxamide derivatives, including 2-oxo-N-(3-pyridinylmethyl)-1-benzopyran-3-carboxamide, and their pharmacological properties. These compounds have been evaluated for various biological activities (Bonsignore et al., 1993).

Anti-inflammatory Activity

  • A study synthesized and evaluated the anti-inflammatory activity of N-substituted 2-oxo-2H-1-benzopyran-3-carboxamides, demonstrating their effectiveness in reducing inflammation in rat models. Their performance was compared to that of known anti-inflammatory drugs (Bylov, Vasylyev, & Bilokin, 1999).

Analgesic and Diuretic Activities

  • Research on N-substituted-2-oxo-2H-1-benzopyran-3-carboxamide derivatives, including 2-oxo-N-(3-pyridinylmethyl)-1-benzopyran-3-carboxamide, has shown promising analgesic and diuretic activities in mice, highlighting potential therapeutic applications (Artizzu et al., 1995).

Synthesis of Antiallergic Compounds

  • Studies have been conducted on the synthesis of 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines derived from 2-oxo-2H-1-benzopyran-3-carboxamides, demonstrating significant antiallergic activities and potential for clinical application (Nohara et al., 1985).

properties

Molecular Formula

C16H12N2O3

Molecular Weight

280.28 g/mol

IUPAC Name

2-oxo-N-(pyridin-3-ylmethyl)chromene-3-carboxamide

InChI

InChI=1S/C16H12N2O3/c19-15(18-10-11-4-3-7-17-9-11)13-8-12-5-1-2-6-14(12)21-16(13)20/h1-9H,10H2,(H,18,19)

InChI Key

GXRWFQXJMISBIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCC3=CN=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-oxo-N-(3-pyridinylmethyl)-1-benzopyran-3-carboxamide
Reactant of Route 2
Reactant of Route 2
2-oxo-N-(3-pyridinylmethyl)-1-benzopyran-3-carboxamide
Reactant of Route 3
Reactant of Route 3
2-oxo-N-(3-pyridinylmethyl)-1-benzopyran-3-carboxamide
Reactant of Route 4
Reactant of Route 4
2-oxo-N-(3-pyridinylmethyl)-1-benzopyran-3-carboxamide
Reactant of Route 5
Reactant of Route 5
2-oxo-N-(3-pyridinylmethyl)-1-benzopyran-3-carboxamide
Reactant of Route 6
2-oxo-N-(3-pyridinylmethyl)-1-benzopyran-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.